N-(1-Pyrenemethyl)iodoacetamide

Catalog No.
S607495
CAS No.
153534-76-0
M.F
C19H14INO
M. Wt
399.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Pyrenemethyl)iodoacetamide

CAS Number

153534-76-0

Product Name

N-(1-Pyrenemethyl)iodoacetamide

IUPAC Name

2-iodo-N-(pyren-1-ylmethyl)acetamide

Molecular Formula

C19H14INO

Molecular Weight

399.2 g/mol

InChI

InChI=1S/C19H14INO/c20-10-17(22)21-11-15-7-6-14-5-4-12-2-1-3-13-8-9-16(15)19(14)18(12)13/h1-9H,10-11H2,(H,21,22)

InChI Key

AYGLXDHPIAFAJF-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC(=O)CI

Synonyms

N-(1-pyrenemethyl)iodoacetamide, N-PMIA

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC(=O)CI

Labeling and Tracking Biomolecules:

  • N-PMIA possesses a pyrene group, a fluorescent molecule that emits light upon excitation. This property allows researchers to covalently attach N-PMIA to biomolecules, such as proteins and nucleic acids, transforming them into fluorescent probes. These probes can then be easily tracked and visualized in various cellular and biochemical experiments.

Studying Protein-Protein Interactions:

  • N-PMIA's ability to covalently bind to specific amino acid residues in proteins makes it valuable for studying protein-protein interactions. By attaching N-PMIA to one protein and observing its interaction with another protein, researchers can gain insights into the binding site and dynamics of the interaction.

Probing Microenvironments within Cells:

  • The hydrophobic nature of the pyrene group allows N-PMIA to insert itself into specific membrane environments within cells. By monitoring the fluorescence properties of N-PMIA, researchers can gain information about the polarity and fluidity of different cellular compartments.

Investigating Enzyme Activity:

  • N-PMIA can be used to modify and probe the activity of enzymes. By strategically attaching N-PMIA to specific residues within an enzyme, researchers can assess the impact on its catalytic activity and gain insights into the structure-function relationship of the enzyme.

Studying Actin Dynamics:

  • N-PMIA has been employed to label actin filaments, a key component of the cytoskeleton, allowing researchers to visualize and study their dynamics and organization within cells.

N-(1-Pyrenemethyl)iodoacetamide is a chemical compound with the molecular formula C19H14INO. It features a pyrene moiety, which is a polycyclic aromatic hydrocarbon known for its fluorescent properties. This compound is primarily used in biochemical research, particularly in studies involving protein labeling and fluorescence spectroscopy. The presence of the iodoacetamide group allows for selective reactions with thiol groups in proteins, making it a valuable tool for probing protein structure and dynamics.

PIA's mechanism of action relies on its ability to covalently bind to cysteine residues in proteins. This labeling strategy offers several advantages:

  • Specificity: The reaction with thiol groups ensures selective attachment to cysteine residues, minimizing unwanted modifications to other parts of the protein.
  • Stability: The thioether bond formed between PIA and the protein is stable under various physiological conditions [].
  • Fluorescence: The pyrene tag allows for easy detection and monitoring of the labeled biomolecule using fluorescence microscopy or spectroscopy techniques [].

  • Thiol Reaction: The iodoacetamide group reacts with thiol groups in cysteine residues of proteins, forming stable thioether bonds. This reaction is crucial for labeling proteins and studying their interactions.
  • Fluorescence Emission: Upon excitation, N-(1-Pyrenemethyl)iodoacetamide emits fluorescence, which can be utilized in various spectroscopic techniques to monitor molecular interactions and conformational changes in biomolecules.

The biological activity of N-(1-Pyrenemethyl)iodoacetamide is significant in the context of protein studies:

  • Labeling Agent: It serves as an effective labeling agent for proteins containing free thiols, allowing researchers to track protein interactions and conformational changes through fluorescence.
  • Proximity Probe: The excimer fluorescence emitted by the pyrene moiety can be used as a proximity probe to investigate molecular interactions within biological systems. This property has been leveraged to study aggregation processes and conformational dynamics in proteins .

The synthesis of N-(1-Pyrenemethyl)iodoacetamide typically involves the following steps:

  • Preparation of Iodoacetamide: The iodoacetamide moiety is synthesized from acetamide through halogenation.
  • Coupling Reaction: The iodoacetamide is then coupled with 1-pyrenemethylamine via a nucleophilic substitution reaction. This step forms the desired product while ensuring that the fluorescent pyrene moiety is retained.

These methods are generally performed under controlled conditions to ensure high yields and purity of the final compound.

N-(1-Pyrenemethyl)iodoacetamide has several applications in biochemical research:

  • Protein Labeling: It is widely used for labeling proteins in studies involving protein-protein interactions, conformational changes, and dynamics.
  • Fluorescence Spectroscopy: The compound's fluorescent properties make it suitable for various spectroscopic techniques, including Förster resonance energy transfer (FRET) studies.
  • Biophysical Studies: It aids in understanding aggregation phenomena and structural mapping of proteins by providing insights into molecular interactions through fluorescence measurements .

Interaction studies using N-(1-Pyrenemethyl)iodoacetamide focus on its ability to label specific cysteine residues within proteins. These studies often employ techniques like fluorescence resonance energy transfer to assess distances between labeled sites, providing valuable information on protein folding and dynamics. For instance, its application in studying the anti-papain activity illustrates how modifications can affect biological function .

Several compounds share structural similarities with N-(1-Pyrenemethyl)iodoacetamide, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
N-(1-Pyrenyl)iodoacetamideSimilar pyrene structureUsed as a fluorescent probe for nucleic acids
N-(2-Pyrenyl)iodoacetamidePyrene located at position 2Different fluorescence characteristics
Pyrene maleimideMaleimide instead of iodoacetamideReacts specifically with thiol groups
5-Iodoacetamido-1-pyreneIodoacetamido group at position 5Useful for studying protein folding dynamics

The uniqueness of N-(1-Pyrenemethyl)iodoacetamide lies in its specific reactivity with thiols while maintaining robust fluorescent properties, making it particularly useful for detailed biochemical investigations.

XLogP3

4.8

Wikipedia

N-(1-Pyrenemethyl)iodoacetamide

Dates

Modify: 2024-04-14

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